
1,4-Oxazepane-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepane-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-7-carboxylic acid hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method includes the reaction of alkenols, alkynols, or hydroxyketones with Brönsted or Lewis acids to facilitate cyclization . Another approach involves the use of polymer-supported homoserine, which reacts with nitrobenzenesulfonyl chlorides and 2-bromoacetophenones, followed by cleavage using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) to yield the desired oxazepane derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Oxazepane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C or PtO2 catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Oxidized derivatives of the oxazepane ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Acid chlorides and esters formed from carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Oxazepane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and anticonvulsant properties.
Industry: Utilized in the development of novel materials with unique physico-chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-oxazepane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, its antifungal activity may result from the inhibition of fungal cell wall synthesis, while its anticonvulsant effects could be due to the modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxazepane-5-carboxylic acid: Shares a similar heterocyclic structure but differs in the position of the carboxylic acid group.
Morpholine-3-carboxylic acid: Another heterocyclic compound with a six-membered ring containing oxygen and nitrogen.
Uniqueness: 1,4-Oxazepane-7-carboxylic acid hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2749686-97-1 |
|---|---|
Molekularformel |
C6H12ClNO3 |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
1,4-oxazepane-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI-Schlüssel |
PUDXDDKMPVSDCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCOC1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


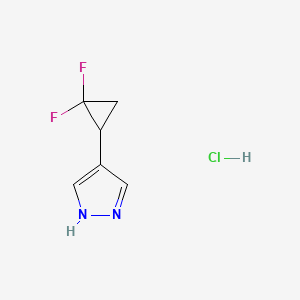
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
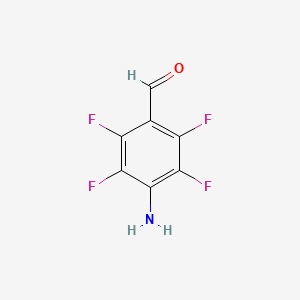
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
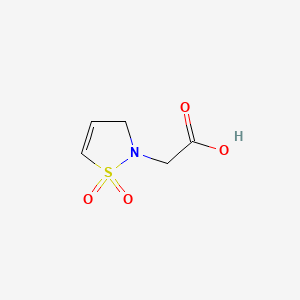
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
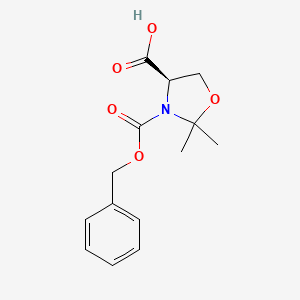
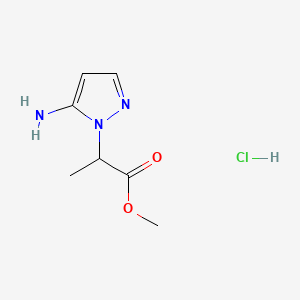
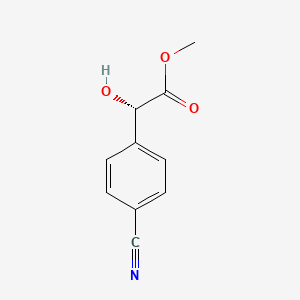
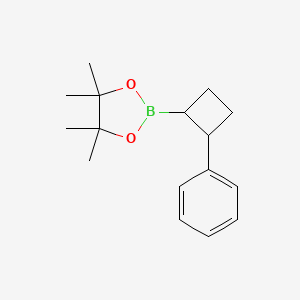

![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
amine](/img/structure/B13456234.png)
